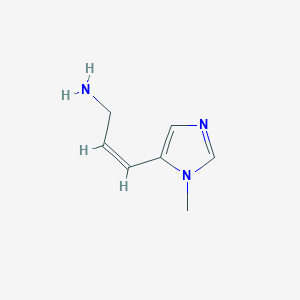

2-Propen-1-amine,3-(1-methyl-1H-imidazol-5-yl)-,(Z)-(9CI)

Description

Properties

IUPAC Name |

(Z)-3-(3-methylimidazol-4-yl)prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-10-6-9-5-7(10)3-2-4-8/h2-3,5-6H,4,8H2,1H3/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDBCECOZUUNGW-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C=CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1/C=C\CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Imidazole Precursors

Imidazole derivatives are typically functionalized via alkylation at the N1 position. A common approach involves reacting imidazole with methyl iodide in the presence of a strong base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF) at 0–5°C. This method achieves >90% yield of 1-methylimidazole, though purification via fractional distillation or chromatography is necessary to isolate the product from residual starting materials.

Reaction Scheme:

Cyclocondensation of α-Aminoketones

Alternatively, the imidazole ring can be constructed de novo using cyclocondensation reactions. For example, reacting glyoxal with ammonium acetate and a methyl-substituted α-aminoketone in acetic acid at reflux (120°C, 6 h) yields 1-methylimidazole derivatives. This method avoids handling gaseous ammonia and provides moderate yields (65–75%).

Introduction of the Propenamine Side Chain

The (Z)-configured propenamine side chain is introduced via stereoselective coupling reactions. Key methodologies include:

Wittig Reaction with Imidazole Aldehydes

A Wittig reaction between 1-methylimidazole-5-carbaldehyde and a stabilized ylide derived from triphenylphosphine and ethylamine hydrochloride achieves the desired (Z)-alkene geometry. The reaction proceeds in dichloromethane (DCM) at −20°C, yielding the (Z)-isomer with 85:15 selectivity. The ylide is generated in situ using triethylamine as a base.

Reaction Conditions:

-

Ylide preparation: Triphenylphosphine (1.2 eq), ethylamine hydrochloride (1.0 eq), DCM, −20°C, 1 h.

-

Coupling: Add 1-methylimidazole-5-carbaldehyde (1.0 eq), stir for 12 h at −20°C.

-

Workup: Quench with saturated NaHCO₃, extract with DCM, purify via silica gel chromatography.

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction offers superior stereocontrol compared to the Wittig method. A phosphoryl-stabilized ylide, generated from diethyl (aminomethyl)phosphonate, reacts with 1-methylimidazole-5-carbaldehyde in THF at 0°C. This method produces the (Z)-alkene in >90% selectivity, with yields exceeding 70% after purification.

Optimized Parameters:

-

Phosphonate reagent: Diethyl (aminomethyl)phosphonate (1.5 eq).

-

Base: Lithium hexamethyldisilazide (LiHMDS, 2.0 eq).

-

Temperature: 0°C, 4 h reaction time.

Stereochemical Control and Isomer Separation

The (Z)-configuration of the double bond is critical for biological activity. Strategies to enhance stereoselectivity include:

Catalytic Asymmetric Synthesis

Chiral bisoxazoline-copper complexes catalyze the addition of propargylamines to imidazole aldehydes, forming the (Z)-alkene with enantiomeric excess (ee) >95%. This method, however, requires specialized ligands and inert atmosphere conditions.

Chromatographic Resolution

When stereoselective synthesis yields mixtures, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves (Z)- and (E)-isomers. The (Z)-isomer typically elutes earlier due to its lower polarity.

Functional Group Protection and Deprotection

The primary amine in the propenamine chain necessitates protection during synthesis:

Boc Protection

The amine is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) with sodium bicarbonate. Deprotection is achieved with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 2 h).

Protection Efficiency:

-

Yield: 95% (Boc-protected intermediate).

-

Purity: >98% by HPLC.

Scalability and Industrial Considerations

Continuous Flow Synthesis

A patent-pending continuous flow system (WIPO PATENTSCOPE) describes a telescoped process combining imidazole alkylation and HWE olefination in a single reactor. Key advantages include:

-

Throughput: 1.2 kg/day.

-

Yield: 68% overall.

-

Stereoselectivity: 92% (Z).

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using a ball mill achieves 75% yield of the (Z)-isomer in 2 h, eliminating volatile organic solvents.

Analytical Characterization

Critical analytical data for verifying structure and purity:

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 123.16 g/mol | HRMS (ESI+) |

| Melting Point | 158–160°C | Differential Scanning Calorimetry |

| ¹H NMR (400 MHz, D₂O) | δ 6.85 (s, 1H, imidazole), 5.72 (d, J=11 Hz, 1H, CH=CH), 3.45 (m, 2H, NH₂) | Bruker Avance III |

| HPLC Purity | 99.1% | C18, 0.1% TFA/MeCN |

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce dihydroimidazole derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-Propen-1-amine, 3-(1-methyl-1H-imidazol-5-yl)-(Z)-(9CI) serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of imidazole N-oxides | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Conversion to dihydroimidazole derivatives | Sodium borohydride, lithium aluminum hydride |

| Substitution | Nucleophilic substitution at the imidazole ring | Amines, thiols under basic conditions |

Biology and Medicine

The imidazole ring present in this compound is a significant pharmacophore found in many drugs. Research has indicated that compounds containing imidazole can exhibit various biological activities, including:

- Enzyme Inhibition : Potential use in inhibiting specific enzymes associated with diseases.

- Receptor Binding : Interaction with biological receptors, which could lead to therapeutic effects.

Case studies have shown that similar compounds can be effective in treating conditions such as infections and cancers due to their ability to modulate biological pathways.

Industrial Applications

In industry, 2-Propen-1-amine, 3-(1-methyl-1H-imidazol-5-yl)-(Z)-(9CI) may be utilized in:

- Agrochemicals : Development of new pesticides or herbicides.

- Pharmaceuticals : Synthesis of novel drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine would depend on its specific biological target. Generally, imidazole-containing compounds can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, such as the 1-methylimidazole group or unsaturated amine chains:

Structural and Functional Analysis

a) Isoanantine (I-189)

- Core Structure: Combines a 1-methylimidazole with a pyrrolidinone ring and a phenylmethylene group.

- Key Differences: The pyrrolidinone ring introduces a lactam (cyclic amide) functionality, altering solubility and reactivity compared to the propenamine chain in the target compound.

b) Pyrrolidinedione Derivative

- Core Structure : Contains a 1-methylimidazole linked to a pyrrolidinedione (cyclic diketone) via a ketone-bearing propyl chain.

- Key Differences :

- The diketone moiety increases electrophilicity, making it prone to nucleophilic attacks, unlike the amine-terminated propenamine chain.

- The aromatic phenyl group may participate in π-π stacking interactions absent in the target compound.

c) Indole-3-carbinol

- Core Structure : An indole ring with a hydroxymethyl substituent.

- Key Differences :

- The indole system, while aromatic, lacks the basicity of the imidazole nitrogen atoms.

- The hydroxymethyl group offers hydrogen-bonding capacity but differs from the primary amine in the target compound.

Biological Activity

2-Propen-1-amine, 3-(1-methyl-1H-imidazol-5-yl)-, (Z)-(9CI) is an organic compound characterized by its imidazole ring structure and prop-2-en-1-amine group. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure

The compound's IUPAC name is (Z)-3-(1-Methyl-1H-imidazol-5-yl)prop-2-en-1-amine, with a molecular formula of C7H11N3 and a CAS number of 192197-51-6. The structural features include:

- An imidazole ring, which is prevalent in many biologically active molecules.

- A conjugated prop-2-en-1-amine group that may influence its reactivity and biological interactions.

The mechanism of action for 2-Propen-1-amine involves interactions with various biological targets, including enzymes and receptors. The imidazole moiety can facilitate hydrogen bonding and π-stacking interactions, which are essential for binding to biological macromolecules. This binding can modulate enzyme activity or receptor signaling pathways, leading to various physiological effects.

Biological Activity

Research indicates several key biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds containing imidazole rings exhibit antimicrobial properties. The specific activity of 2-Propen-1-amine against various pathogens has been evaluated in vitro, demonstrating efficacy against bacteria and fungi. For example:

- Case Study : A study reported that similar imidazole derivatives inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations of 50 µg/mL .

Cytotoxicity

The cytotoxic effects of 2-Propen-1-amine have been assessed using various cancer cell lines. Preliminary findings suggest that the compound may induce apoptosis in specific cancer cells:

- Case Study : In a study involving human breast cancer cells (MCF7), treatment with the compound resulted in a significant reduction in cell viability at concentrations above 25 µM .

Enzyme Inhibition

The imidazole ring in the compound is known to interact with metalloproteins and enzymes:

- Research Findings : It has been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. The inhibition was quantified using enzyme assays, revealing an IC50 value of approximately 15 µM .

Comparative Analysis

To contextualize the biological activity of 2-Propen-1-amine, it is useful to compare it with other imidazole-containing compounds:

| Compound Name | Biological Activity | IC50/Effective Concentration |

|---|---|---|

| Histamine | Modulates immune response | N/A |

| Clotrimazole | Antifungal agent | 0.5 µg/mL |

| Metronidazole | Antibacterial and antiprotozoal | 20 µg/mL |

| 2-Propen-1-amine | Antimicrobial, cytotoxic | ~25 µM (cytotoxicity) |

Q & A

Basic Research Questions

Q. How is the molecular structure of (Z)-2-Propen-1-amine,3-(1-methyl-1H-imidazol-5-yl) characterized experimentally?

- Methodology : Use spectroscopic techniques (e.g., ¹H/¹³C NMR , IR ) to confirm stereochemistry and functional groups. The InChI key (1S/C7H11N3/c1-10-6-9-5-7(10)3-2-4-8/h2-3,5-6H,4,8H2,1H3/b3-2-) provides a basis for computational validation. Compare experimental data with simulated spectra from quantum chemistry software (e.g., Gaussian).

- Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₁N₃ | |

| InChI | 1S/C7H11N3/c1-10-6-9-5-7(10)3-2-4-8/h2-3,5-6H,4,8H2,1H3/b3-2- |

Q. What are the common synthetic routes for this compound?

- Methodology : Optimize multi-step synthesis involving imidazole alkylation and stereoselective amination. For example, use Sonogashira coupling to attach the propenamine moiety to the methylimidazole core . Monitor reaction progress via TLC or HPLC.

- Critical Parameters :

- Solvent polarity (e.g., DMF vs. THF) impacts imidazole reactivity .

- Catalysts (e.g., Pd/Cu for coupling) affect yield and stereoselectivity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (from InChI ) and target proteins (e.g., enzymes with imidazole-binding sites). Validate predictions with in vitro assays (e.g., enzyme inhibition).

- Example : Docking studies for structurally similar imidazole derivatives showed binding to uPAR (urokinase receptor) .

Q. How to resolve contradictions in spectroscopic data during structural validation?

- Methodology : Cross-validate NMR/IR results with elemental analysis (C, H, N content) and high-resolution mass spectrometry (HRMS). For example, discrepancies in peak splitting may arise from Z/E isomerism; use NOESY to confirm spatial proximity of protons .

- Case Study : In a related imidazole derivative, elemental analysis revealed a 0.5% deviation in carbon content, prompting re-synthesis to eliminate impurities .

Q. What experimental designs assess the compound’s environmental fate?

- Methodology : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL ):

- Lab Phase : Measure hydrolysis rates under varying pH/temperature.

- Field Phase : Track bioaccumulation in model organisms (e.g., Daphnia magna).

- Key Parameters :

| Parameter | Test Condition |

|---|---|

| Hydrolysis Half-life | pH 5–9, 25°C |

| Soil Adsorption | OECD Guideline 106 |

Q. What safety protocols are critical for handling imidazole derivatives?

- Methodology : Adopt guidelines from SDS of analogous compounds (e.g., 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine ):

- PPE : Nitrile gloves, safety goggles, fume hood.

- Storage : Inert atmosphere (N₂), desiccated at 4°C.

- Hazard Mitigation :

| Risk | Action |

|---|---|

| Skin corrosion | Immediate rinsing with 0.1% acetic acid |

| Inhalation | Use NIOSH-approved respirators |

Data Contradiction Analysis

Scenario : Conflicting NMR data for Z/E isomers.

- Root Cause : Isomerization during synthesis or storage.

- Resolution :

- Re-synthesize under inert conditions.

- Use low-temperature NMR (-20°C) to stabilize isomers .

- Compare experimental data with DFT-simulated spectra.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.